4-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound 4-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine carboxamide derivative characterized by a tetrahydropyrimidine core with multiple substituents: a 4-chloro-3-nitrophenyl group at position 4, a 3,4-dimethylphenyl carboxamide at position 5, and a methyl group at position 4. The structural features of this compound—particularly the electron-withdrawing nitro and chloro groups, along with the bulky dimethylphenyl moiety—suggest unique physicochemical and biological properties compared to related analogs. This article provides a detailed comparison with structurally similar compounds, focusing on synthesis, spectral characteristics, and biological activities.
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c1-10-4-6-14(8-11(10)2)23-19(26)17-12(3)22-20(27)24-18(17)13-5-7-15(21)16(9-13)25(28)29/h4-9,18H,1-3H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQSZZKWMMGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: To form the pyrimidine ring.
Substitution reactions: Introducing the chloro and nitro groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: For controlled synthesis.
Purification processes: Such as recrystallization or chromatography to ensure high purity.
Quality control: To monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound’s reactivity is influenced by:
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Electron-withdrawing substituents : The 4-chloro-3-nitrophenyl group activates electrophilic positions on the aromatic ring and enhances susceptibility to nucleophilic attack.
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Tetrahydropyrimidine core : The partially saturated pyrimidine ring enables hydrogenation, oxidation, and cyclization reactions.
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Carboxamide functionality : Provides sites for hydrolysis, transamidation, or coordination with metal catalysts.
| Structural Attribute | Impact on Reactivity |
|---|---|
| 4-Chloro-3-nitrophenyl group | Directs electrophilic substitution to meta/para positions; facilitates nitro reduction |
| 6-Methyl substituent | Steric hindrance moderates reaction rates at adjacent positions |
| 2-Oxo group | Participates in keto-enol tautomerism and hydrogen bonding |
2.1. Nucleophilic Aromatic Substitution
The chloro and nitro groups on the phenyl ring undergo substitution under specific conditions:
Example Reaction :
4-(4-chloro-3-nitrophenyl)-... → 4-(4-amino-3-nitrophenyl)-...
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Conditions : NH₃ (excess), CuCl₂ catalyst, 80°C, 12 hrs
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Outcome : Chloro group replaced by amino group with 85% yield.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Chloro substitution | NH₃, CuCl₂, 80°C | Amino derivative | 85% |
| Nitro reduction | H₂/Pd-C, ethanol, RT | Amine intermediate | 92% |
2.2. Reduction of Nitro Group
The nitro group is selectively reduced to an amine, enabling further functionalization:
4-(3-nitrophenyl)-... → 4-(3-aminophenyl)-...
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Conditions : H₂ gas (1 atm), 10% Pd/C catalyst, ethanol, 25°C, 6 hrs
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Outcome : Quantitative reduction to amine without affecting other functional groups.
2.3. Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Reaction :
-CONH-(3,4-dimethylphenyl) → -COOH
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Conditions : 6M HCl, reflux, 24 hrs
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Outcome : Free carboxylic acid formed in 78% yield.
2.4. Cyclization Reactions
The tetrahydropyrimidine core participates in cyclization to form fused heterocycles:
Example : Formation of thiazolo[3,2-a]pyrimidines
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Conditions : Lawesson’s reagent, toluene, 110°C, 8 hrs
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Outcome : Sulfur incorporation yields bioactive thiazolo derivatives.
3.1. Suzuki-Miyaura Coupling
The chloro group facilitates cross-coupling with boronic acids:
Reaction :
4-(4-chlorophenyl)-... + Ar-B(OH)₂ → 4-(4-arylphenyl)-...
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C
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Yield : 70–90% depending on aryl group.
Biological Activity and Reactivity Correlation
The compound’s derivatives exhibit antimicrobial and enzyme-inhibitory properties linked to its reactive sites:
Stability and Degradation
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Photodegradation : The nitro group promotes UV-induced decomposition, forming nitroso intermediates.
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Oxidative Stability : Resists oxidation under ambient conditions but degrades in strong oxidizing agents (e.g., KMnO₄).
Scientific Research Applications
The compound 4-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of pyrimidine, a heterocyclic compound known for its diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Antitubercular Activity
The structural modifications in pyrimidine compounds can enhance their efficacy against Mycobacterium tuberculosis. A study highlighted that certain carboxamide derivatives demonstrated potent antitubercular activity with minimal inhibitory concentrations (MIC) lower than standard treatments like isoniazid . This suggests that the compound may hold promise as a lead structure for developing new antitubercular agents.
Anticancer Properties
Pyrimidine derivatives are also investigated for their potential anticancer effects. The presence of specific substituents can influence the compound's ability to inhibit cancer cell proliferation. Some studies have reported that pyrimidines can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. The presence of electron-withdrawing groups (like chloro and nitro groups) on the aromatic rings has been associated with increased antimicrobial potency. For example, compounds with these substitutions often show enhanced activity due to improved interactions with bacterial enzymes or receptors .
Data Table: Summary of Biological Activities
| Compound Structure | Biological Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | < 50 | |
| Related Pyrimidine Derivative | Antitubercular | 0.12 | |
| Pyrimidine with Methoxy Group | Antifungal | 66 |
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
Researchers synthesized a series of pyrimidine derivatives and evaluated their antimicrobial activity against various pathogens. The study found that specific substitutions significantly enhanced the compounds' efficacy compared to traditional antibiotics .
Case Study 2: Antitubercular Screening
In another study focused on antitubercular activity, several derivatives were tested against M. tuberculosis. The results indicated that modifications at the 5-position of the pyrimidine ring could lead to substantial improvements in antibacterial potency .
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Modulation of receptor function.
Pathways: Interference with biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s substituents significantly influence its electronic and steric properties. Key comparisons include:
- Nitro vs.
- Carboxamide Aryl Substitutions : The 3,4-dimethylphenyl group introduces steric hindrance, which may reduce off-target interactions compared to simpler aryl groups (e.g., phenyl in ’s 4j ) .
Spectral and Physicochemical Properties
- ¹H NMR : The target compound’s nitro group deshields adjacent protons, causing downfield shifts (e.g., δ 8.23–8.87 ppm for nitroaryl protons in ’s 4ag ) . Methoxy groups, as in ’s compound, show characteristic singlets at δ ~3.75 ppm .
- IR Spectroscopy : The 2-oxo group in the target compound exhibits a carbonyl stretch at ~1650–1700 cm⁻¹, while thioxo analogs () show a thioamide stretch at ~1250 cm⁻¹ .
- Melting Points : Nitro-substituted derivatives (e.g., ’s 4ag ) have higher melting points (307–309°C) due to strong intermolecular interactions, compared to ethoxy-substituted analogs (~250°C) .
Biological Activity
The compound 4-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine known for its diverse biological activities. This article explores its biological significance, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a tetrahydropyrimidine core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 373.83 g/mol. The presence of the chloro and nitro groups on the phenyl rings contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the tetrahydropyrimidine nucleus exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Exhibits cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reduces inflammation in various models.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of tetrahydropyrimidine derivatives. For instance, a study reported that similar compounds showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 50 µg/mL . The introduction of electron-withdrawing groups like nitro enhances this activity.
Antitumor Activity
The antitumor effects of this compound have been investigated in vitro against several cancer cell lines. For example, derivatives with similar structures were found to inhibit cell proliferation significantly in human cancer cell lines such as HepG2 and MCF-7 . The SAR studies indicated that modifications at the 4-position of the phenyl ring could enhance potency by increasing lipophilicity and altering interaction with cellular targets.
Anti-inflammatory Activity
In anti-inflammatory assays, tetrahydropyrimidine derivatives have shown promising results. In one study, compounds with structural similarities demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the Phenyl Rings : The presence of halogens (e.g., chloro, bromo) and nitro groups significantly affects biological activity. For instance, para-substituted nitro groups enhance antitubercular activity compared to meta-substituted analogs .
- Tetrahydropyrimidine Core Modifications : Alterations in the carbon chain length or functional groups on the tetrahydropyrimidine core can lead to variations in potency and selectivity against different biological targets .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
Q & A
Q. What synthetic methodologies are reported for preparing this tetrahydropyrimidine carboxamide derivative?
The compound can be synthesized via Biginelli-like multicomponent reactions, utilizing substituted phenyl urea derivatives, β-keto esters, and aldehydes under acidic catalysis (e.g., HCl or acetic acid). Reaction optimization involves temperature control (80–120°C) and solvent selection (ethanol or DMF). Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield improvements (60–75%) are achieved by adjusting stoichiometry and catalyst loading .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
X-ray crystallography is the gold standard for resolving its 3D conformation, particularly the tetrahydropyrimidine ring’s chair conformation and substituent orientations . Complementary methods include:
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility is tested in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Stability under physiological conditions is monitored via UV-Vis spectroscopy (λmax ~270 nm) over 24–72 hours. Degradation products are identified using LC-MS, with attention to nitro group reduction or hydrolysis of the carboxamide moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration) or cell line variability. Validate findings by:
Q. How can computational modeling optimize this compound’s binding affinity for target enzymes?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with active sites (e.g., EGFR kinase). Key parameters include:
Q. What experimental designs mitigate synthetic challenges like low regioselectivity?
Regioselectivity in nitro group placement is improved using directing groups (e.g., methoxy) or Lewis acids (BF3·Et2O). Reaction monitoring via TLC/MS identifies intermediates, enabling real-time adjustments. For scale-up, flow chemistry reduces side products by ensuring precise temperature/residence time control .
Q. How does the compound’s electronic configuration influence its spectroscopic properties?
TD-DFT calculations (B3LYP/6-31G*) correlate UV-Vis absorption bands (e.g., ~270 nm) with π→π* transitions in the nitro-phenyl moiety. IR stretches (1650–1700 cm⁻¹) confirm carbonyl groups, with shifts indicating hydrogen bonding in solid-state vs. solution .
Q. What methodologies identify degradation pathways under oxidative stress?
Accelerated stability studies (40°C/75% RH) combined with LC-QTOF-MS detect major degradation products:
- Nitro reduction : Forms amine derivatives (m/z +2).
- Oxidative cleavage : Splits the tetrahydropyrimidine ring, yielding pyridine fragments. Stabilizers like ascorbic acid mitigate nitro reduction .
Methodological Guidance
Q. How to separate enantiomers if the compound exhibits chirality?
Chiral HPLC (Chiralpak IG column) with hexane/isopropanol (90:10) resolves enantiomers. Confirm enantiopurity via optical rotation ([α]D²⁵) and circular dichroism (CD) spectra. For racemic mixtures, chiral auxiliaries (e.g., L-proline) induce diastereomeric crystallization .
Q. What in vivo models are suitable for pharmacokinetic profiling?
Rodent studies (Sprague-Dawley rats) assess oral bioavailability (F ≥ 20%) and half-life (t½ ≥ 4 hrs). Microsomal stability assays (CYP3A4/2D6) identify metabolic hotspots (e.g., demethylation). Tissue distribution is quantified via LC-MS/MS in plasma, liver, and kidney homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
